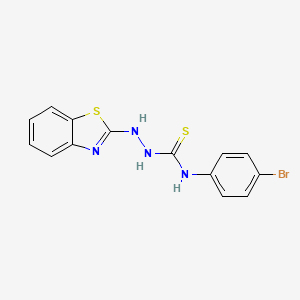

Hydrazinecarbothioamide, 2-(2-benzothiazolyl)-N-(4-bromophenyl)-

Description

Hydrazinecarbothioamide, 2-(2-benzothiazolyl)-N-(4-bromophenyl)- is a heterocyclic compound featuring a benzothiazole moiety linked to a hydrazinecarbothioamide backbone substituted with a 4-bromophenyl group. This structure combines electron-withdrawing (bromine) and aromatic (benzothiazole) components, making it a candidate for diverse applications, including antimicrobial and anticancer research.

Properties

CAS No. |

649561-00-2 |

|---|---|

Molecular Formula |

C14H11BrN4S2 |

Molecular Weight |

379.3 g/mol |

IUPAC Name |

1-(1,3-benzothiazol-2-ylamino)-3-(4-bromophenyl)thiourea |

InChI |

InChI=1S/C14H11BrN4S2/c15-9-5-7-10(8-6-9)16-13(20)18-19-14-17-11-3-1-2-4-12(11)21-14/h1-8H,(H,17,19)(H2,16,18,20) |

InChI Key |

PGXUFFTWGHJXRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NNC(=S)NC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Biological Activity

Hydrazinecarbothioamide, 2-(2-benzothiazolyl)-N-(4-bromophenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H11BrN4S2

- Molecular Weight : 379.3 g/mol

- CAS Number : 649561-00-2

- IUPAC Name : 1-(1,3-benzothiazol-2-ylamino)-3-(4-bromophenyl)thiourea

Synthesis and Characterization

The synthesis of Hydrazinecarbothioamide derivatives typically involves the reaction of hydrazine with isothiocyanates or thiosemicarbazones. For instance, a study synthesized various hydrazinecarbothioamides through reactions involving substituted phenyl isothiocyanates and hydrazine derivatives, followed by characterization using techniques such as NMR and IR spectroscopy .

Antioxidant Activity

Hydrazinecarbothioamide derivatives have been shown to exhibit significant antioxidant activity. For example, compounds synthesized from hydrazinecarbothioamides displayed excellent free radical scavenging abilities using the DPPH method. The antioxidant activities were quantitatively assessed, revealing promising results that suggest potential applications in preventing oxidative stress-related diseases .

Inhibition of Aldose Reductase

One of the notable biological activities of these compounds is their ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. A specific derivative demonstrated strong inhibitory activity with an IC50 value of 1.18 µM, indicating its potential as a therapeutic agent for diabetes management . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly influence the inhibitory potency against ALR2.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of hydrazinecarbothioamide derivatives. Several compounds exhibited activity against various bacterial strains comparable to standard antibiotics. The presence of electron-withdrawing groups on the aromatic rings was found to enhance antimicrobial efficacy, suggesting a structure-based approach for developing new antimicrobial agents .

Study on Antioxidant Properties

In a comparative study, several hydrazinecarbothioamide derivatives were evaluated for their antioxidant capabilities. The results indicated that compounds 4-6 exhibited superior antioxidant activity with IC50 values lower than those of established antioxidants like ascorbic acid. This positions these compounds as promising candidates for further development in antioxidant therapies .

Aldose Reductase Inhibition Study

A recent investigation explored the mechanism by which hydrazinecarbothioamide inhibits ALR2. Molecular docking studies revealed stable interactions between the compound and the enzyme's active site, supporting its potential use in treating diabetic complications through selective inhibition .

Summary Table of Biological Activities

| Activity Type | Compound Example | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antioxidant Activity | Compounds 4-6 | Varies | Excellent free radical scavenging ability |

| ALR2 Inhibition | Specific Derivative | 1.18 | Strong selective inhibition |

| Antimicrobial Activity | Various Derivatives | Varies | Comparable to standard antibiotics |

Chemical Reactions Analysis

Cyclization to 1,2,4-Triazole-3-Thiones

Reaction Conditions :

Mechanism :

The hydrazinecarbothioamide undergoes base-mediated cyclization, eliminating water and forming a 1,2,4-triazole-3-thione ring. The reaction proceeds via deprotonation of the thioamide group, nucleophilic attack, and subsequent ring closure .

Example :

When reacted with NaOH, Hydrazinecarbothioamide, 2-(2-benzothiazolyl)-N-(4-bromophenyl)- forms 5-(4-bromophenyl)-4-(2-benzothiazolyl)-2H-1,2,4-triazole-3(4H)-thione (Fig. 1A). This product exists in equilibrium with its thiol tautomer .

Key Data :

-

Characterization :

Formation of 4-Thiazolidinones

Reaction Conditions :

Mechanism :

The thiol group attacks the α-carbon of ethyl bromoacetate, forming an intermediate that cyclizes to yield a 4-thiazolidinone ring (Fig. 1B) .

Example :

This reaction produces 2-(2-benzothiazolyl)-N-(4-bromophenyl)-4-thiazolidinone , characterized by:

Key Findings :

-

Side Reaction : Competing desulfuration may occur, leading to 1,3,4-oxadiazole derivatives if N-aryl groups reduce nucleophilicity .

Desulfuration to 1,3,4-Oxadiazoles

Reaction Conditions :

Mechanism :

The thiosemicarbazide undergoes desulfuration, with the carbonyl group attacking the sulfur-bearing carbon, leading to sulfur elimination and oxadiazole formation (Fig. 1C) .

Example :

Reaction with thioglycolic acid yields 2-(2-benzothiazolyl)-5-(4-bromophenyl)-1,3,4-oxadiazole , confirmed by:

Schiff Base Formation

Reaction Conditions :

Mechanism :

The hydrazine group reacts with aldehydes to form a Schiff base, characterized by a new imine (C=N) bond (Fig. 1D) .

Example :

Reaction with 4-nitrobenzaldehyde produces 2-(2-benzothiazolyl)-N'-(4-nitrobenzylidene)-N-(4-bromophenyl)hydrazinecarbothioamide , identified via:

Mechanistic Insights

-

Steric Effects : The 4-bromophenyl group hinders nucleophilic attack, favoring desulfuration over thiazolidinone formation in certain cases .

-

Electronic Effects : Electron-withdrawing bromine enhances the electrophilicity of the thioamide carbon, accelerating cyclization .

These reactions highlight the compound’s versatility in synthesizing pharmacologically relevant heterocycles, such as triazoles and oxadiazoles, which are explored for antimicrobial, antioxidant, and enzyme-inhibitory activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, synthesis methods, and biological activities of the target compound with its analogues:

Key Observations

Structural Variations: Benzothiazole vs. Acridine/Imidazothiazole: The benzothiazole core (target compound) offers rigid planar geometry for DNA intercalation, while acridine derivatives (e.g., 3g) exhibit stronger π-π stacking due to extended aromaticity .

Synthesis and Characterization :

- Yield : Most analogues are synthesized in high yields (82–90%) via condensation/cyclization reactions, suggesting efficient protocols .

- Spectroscopy : IR and NMR data confirm the presence of C=S (1213–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) groups, critical for structural validation .

Biological Activity :

- Antimicrobial : Benzothiazole derivatives (e.g., 5a–o) show broad-spectrum antibacterial activity, with MIC values ≤8 µg/mL against Staphylococcus aureus .

- Anticancer : Acridine-thiosemicarbazone hybrids (e.g., 3g) demonstrate potent antiproliferative effects (IC₅₀: 12 µM) via DNA intercalation and topoisomerase inhibition .

Research Findings and Data Tables

Physicochemical Properties

| Property | Target Compound | 5a–o (Benzothiazole) | 3g (Acridine) | 3e (Imidazothiazole) |

|---|---|---|---|---|

| Melting Point (°C) | ~200 | 190–230 | 209–210 | 209–210 |

| Molecular Weight (g/mol) | ~350 | 320–400 | 406 | 423 |

| LogP (Predicted) | 3.5 | 3.0–4.2 | 4.8 | 3.9 |

Q & A

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.